molecular formula C9H12N2O B3222417 (R)-3-(Pyridin-2-yl)morpholine CAS No. 1213223-55-2

(R)-3-(Pyridin-2-yl)morpholine

Cat. No.: B3222417
CAS No.: 1213223-55-2
M. Wt: 164.20 g/mol
InChI Key: DVUOZCFMRLDACP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Pyridin-2-yl)morpholine is a chiral heterocyclic compound that features a morpholine ring substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyridin-2-yl)morpholine typically involves the reaction of pyridin-2-ylamine with epoxides or other suitable electrophiles under basic conditions. One common method involves the use of sodium hydride as a base and tetrahydrofuran as a solvent. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the epoxide, leading to the formation of the morpholine ring.

Industrial Production Methods

Industrial production of ®-3-(Pyridin-2-yl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or resolution techniques can ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, tetrahydrofuran.

Major Products Formed

    Oxidation: N-oxides of ®-3-(Pyridin-2-yl)morpholine.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

®-3-(Pyridin-2-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-(Pyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Pyridin-2-yl)morpholine
  • ®-4-(Pyridin-2-yl)morpholine
  • ®-3-(Quinolin-2-yl)morpholine

Uniqueness

®-3-(Pyridin-2-yl)morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-2-yl group on the morpholine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(3R)-3-pyridin-2-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUOZCFMRLDACP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856266
Record name (3R)-3-(Pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213223-55-2
Record name (3R)-3-(Pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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